molecular formula C6H3BrClFO B1275642 2-Bromo-6-chloro-4-fluorophenol CAS No. 886499-83-8

2-Bromo-6-chloro-4-fluorophenol

Cat. No.: B1275642
CAS No.: 886499-83-8
M. Wt: 225.44 g/mol
InChI Key: CRWILTIFGXJONJ-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Phenol (B47542) Chemistry

Halogenated phenols are a class of organic compounds characterized by a phenol ring substituted with one or more halogen atoms. cymitquimica.com These compounds are known for their diverse applications, including as intermediates in the synthesis of pharmaceuticals and agrochemicals, as well as their use as antiseptics and disinfectants. cymitquimica.com The introduction of halogen atoms to the phenol ring can significantly alter its chemical properties, such as acidity and reactivity. wikipedia.org For instance, the electron-withdrawing nature of halogens can increase the acidity of the phenolic hydroxyl group. wikipedia.org

Significance of the Tri-substituted Phenolic Framework

The tri-substituted nature of 2-Bromo-6-chloro-4-fluorophenol, with three different halogen atoms, presents a unique and valuable framework for chemical synthesis. This specific substitution pattern offers several advantages in research and development:

High Degree of Functionality: The presence of three distinct halogen atoms provides multiple reactive sites for further chemical modifications. This allows for the selective introduction of other functional groups, leading to the synthesis of complex molecules with desired properties.

Modulation of Biological Activity: The specific combination of bromine, chlorine, and fluorine can influence the compound's interaction with biological targets. Halogen atoms can participate in hydrogen bonding and other non-covalent interactions, which can affect the biological efficacy of the final product.

Fine-tuning of Physicochemical Properties: The halogens' varying electronegativity and size allow for precise control over the molecule's electronic and steric properties. This is crucial for designing compounds with specific solubility, lipophilicity, and metabolic stability.

The strategic placement of these three halogens on the phenol ring makes this compound a sought-after intermediate in the creation of novel compounds with potential applications in various fields.

Overview of Research Directions and Scope

Academic research on this compound primarily focuses on its utility as a versatile chemical intermediate. Key research directions include:

Synthesis of Novel Organic Molecules: The compound serves as a starting material for the creation of more complex organic structures. Its multi-functional nature allows for a variety of chemical transformations, including nucleophilic substitution, oxidation, and reduction reactions.

Development of Biologically Active Compounds: A significant area of investigation involves using this compound as a scaffold to synthesize potential pharmaceutical and agrochemical agents. cymitquimica.com The unique halogenation pattern is often explored for its potential to enhance the biological activity of the resulting molecules.

Exploration of Reaction Methodologies: Researchers are also interested in developing efficient and environmentally friendly methods for the synthesis and transformation of this compound. This includes exploring green chemistry approaches to minimize the use of hazardous reagents and solvents.

The following tables provide a summary of the key properties and research-related information for this compound.

Table 1: Chemical and Physical Properties of this compound

Property Value
IUPAC Name 2-bromo-4-chloro-6-fluorophenol (B1274304)
Molecular Formula C₆H₃BrClFO
Molecular Weight 225.44 g/mol
CAS Number 886499-88-3
Canonical SMILES C1=C(C=C(C(=C1F)O)Br)Cl

Data sourced from PubChem. nih.gov

Table 2: Research Applications and Synthesis of this compound

Research Area Details
Primary Application Intermediate in organic synthesis.
Key Reactions Nucleophilic substitution, oxidation, reduction.
Synthesis Method Commonly synthesized through sequential halogenation of phenol derivatives.

Data sourced from various chemical research databases.

Table 3: List of Mentioned Compounds

Compound Name
This compound
2-Bromo-4-chloro-6-fluoroaniline
2-Bromo-4-fluorophenol
2-Bromo-6-fluorophenol
4-Bromo-2-fluorophenol
2-Bromo-4-chloro-6-fluorophenyl)methanol
2-Bromo-4-chloro-6-fluorobenzeneboronic acid
2-Bromo-4-fluorobenzaldehyde
2-chlorophenol (B165306)
4-bromo-2-chlorophenol
2-methyl-4-fluorophenol
2-methyl-4-fluoroaniline
2-bromo-4-fluoro-6-methylphenol
3-bromo-5-chlorosalicylaldehyde
2-chlorobenzenamine
2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol
Phenol
2-nitrophenol
4-nitrophenol
2,4,6-trinitrophenol
4-phenylphenol
2'-hydroxyacetophenone
4-fluoro-2-methylaniline
4-Chloro-2-fluorophenol
4-fluoro-2-methylphenol
4-fluorophenol (B42351)
3-amino-4-fluorophenol
2-Bromo-4-fluoro-5-aminophenylacetic acid ethyl ester
2-bromo-4-fluorobenzyl ether
2-Bromo-4-fluorophenoxyacetic acid ethyl ester
chloromethyl methyl ether
4-bromo-1-fluorobenzene
3-fluorophenol
l-bromo-4-fiuorobenzene
2-hydroxybromobenzene
N-chloro-succinimide
4-Bromo-2-fluoro-6-iodoanisole
2-Phenylpyran-4-ones
1,4-Disubstituted 3-cyano-2-pyridones
Dicationic imidazolium-based compounds
4-bromo-2,5-dichlorophenol
6-bromo-2,5-dichlorophenol
O-ethyl-S-n-propyl-O-(2-chloro-4-bromophenyl)-thiophosphate
O,O-dimethyl-O-(4-bromo-2,5-dichlorphenyl)-thiophosphate
2-bromo-phenol
2-Benzoylpyridine
6-Methyl-1,2,4-triazine-3,5(2H,4H)-dione
5-Bromo-3-methylbenzene-1,2-diamine
Copper (II) Chloride
Lithium bis(trimethylsilyl)amide
n-Butyllithium
Polyethylene (B3416737) glycol - 400
2-Aminobenzaldehyde
1-(6-Methoxynaphthalen-2-yl)ethanol
Methyl p-tolyl sulfoxide
Diammonium hydrogen citrate
3,3-Dimethylbutyryl chloride

2-Bromo-4-chloroaniline | | Phenol, 4,4'-azobis | | 1-(3-Bromo-4-methylphenyl)ethanone | | 2-Chloropyridine-3,4-diamine | | 2-Methoxy-6-nitrophenol | | 5-Chloropyrido[3,4-b]pyrazine | | Thioxanthen-9-one | | 2-Bromo-1-Chloro-3-methoxybenzene | | 5-Bromo-3-pyridinecarboxaldehyde | | Azobenzene | | 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | | 2,2-Dimethylpropiophenone | | 6-Methoxychroman-4-one | | Methyl 3-amino-4-hydroxybenzoate | | 4-Hydroxychalcone | | Methyl 4-(methylamino)-3-nitrobenzoate | | 2-(4-Methoxyphenoxy)propanoic acid | | 5-Acetyl-2-hydroxybenzoic acid | | 2-Ethyl-5-nitroaniline | | 3-Methyl-6-nitro-1H-indazole | | 1-Cyclohexyl-3-phenyl urea (B33335) | | 4-Amino-3-hydroxybenzoic acid | | 3,4-Dihydro-3-phenyl-2H-1,3-benzoxazine | | 2,2-Dimethyl-1-phenyl-1-propanone |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-chloro-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWILTIFGXJONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396848
Record name 2-Bromo-6-chloro-4-fluorophenol
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Molecular Weight

225.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886499-83-8
Record name 2-Bromo-6-chloro-4-fluorophenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-chloro-4-fluorophenol
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Record name 2-bromo-6-chloro-4-fluorophenol
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Synthetic Methodologies and Strategic Approaches for 2 Bromo 6 Chloro 4 Fluorophenol

Classical Halogenation Strategies

Classical halogenation often involves the direct introduction of bromine and chlorine atoms onto a phenolic precursor through electrophilic aromatic substitution. The success of these methods hinges on the directing effects of the hydroxyl and existing halogen substituents, as well as the careful control of reaction conditions.

Ortho-Bromination and Chlorination of Fluorinated Phenolic Precursors

A common approach to synthesizing 2-bromo-6-chloro-4-fluorophenol involves the sequential halogenation of a fluorinated phenol (B47542), such as 4-fluorophenol (B42351). The hydroxyl group is a strong activating group and an ortho-, para-director. In 4-fluorophenol, the para position is blocked by the fluorine atom, thus directing incoming electrophiles to the ortho positions.

The process can be initiated with either bromination or chlorination. For instance, the chlorination of 4-fluorophenol with a suitable chlorinating agent like sulfuryl chloride or chlorine gas can yield 2-chloro-4-fluorophenol (B157789). google.com Subsequent bromination of this intermediate introduces a bromine atom at the remaining ortho position (position 6) to yield the final product. The order of halogenation can be reversed, starting with the bromination of 4-fluorophenol to give 2-bromo-4-fluorophenol, followed by chlorination. The choice of halogenating agents and reaction conditions is crucial to maximize the yield of the desired isomer and minimize the formation of byproducts.

Starting MaterialReagentsIntermediateReagentsFinal Product
4-FluorophenolChlorinating Agent (e.g., SO2Cl2)2-Chloro-4-fluorophenolBrominating Agent (e.g., Br2)This compound
4-FluorophenolBrominating Agent (e.g., Br2)2-Bromo-4-fluorophenolChlorinating Agent (e.g., SO2Cl2)This compound

Direct Halogenation of 2-Fluorophenol (B130384)

Another route involves the direct halogenation of 2-fluorophenol. In this case, both ortho- and para-positions relative to the hydroxyl group are available for substitution. The fluorine atom at position 2 exerts a deactivating effect and directs incoming electrophiles to the para position (position 4) and the other ortho position (position 6).

The direct chlorination of 2-fluorophenol can be achieved through methods such as sulfonation followed by chlorination and hydrolysis. google.com This can lead to the formation of 2-fluoro-6-chlorophenol. Subsequent bromination at the para position would then be required. Conversely, initial bromination of 2-fluorophenol would likely yield a mixture of isomers, including 2-fluoro-4-bromophenol and 2-fluoro-6-bromophenol, due to the competing directing effects. Separating these isomers and then chlorinating the desired intermediate, 2-fluoro-6-bromophenol, at the para position would be a potential, albeit more complex, pathway. The regioselectivity of these reactions is highly dependent on the specific reagents and conditions employed. chemicalbook.com

Halogenation with N-Bromosuccinimide (NBS) under Controlled Conditions

N-Bromosuccinimide (NBS) is a versatile and selective brominating agent for phenols. wikipedia.orgmissouri.edu It is often used when milder reaction conditions are required and to achieve better regioselectivity compared to molecular bromine. The use of NBS can be particularly advantageous in the synthesis of this compound to control the introduction of the bromine atom.

For instance, starting with 2-chloro-4-fluorophenol, bromination with NBS can be employed to introduce the bromine atom at the 6-position. The reaction is typically carried out in a suitable solvent, and the selectivity can be influenced by factors such as temperature and the presence of catalysts. oup.com Studies have shown that the ortho:para ratio of bromination of phenols can be significantly influenced by the solvent and the presence of acid scavengers when using reagents like NBS. rsc.org This allows for a degree of control that is crucial for synthesizing a specific tri-halogenated phenol. The use of freshly recrystallized NBS is often recommended to minimize side reactions. missouri.edu

Multi-step Synthesis Pathways

More complex, multi-step synthetic routes are often necessary to achieve the precise substitution pattern of this compound, especially when direct halogenation methods lack the required selectivity.

Synthesis via Fluorosulfuric Acid Esterification of Phenol followed by Halogenation

Diazotization Hydrolysis and Subsequent Bromination Reactions

Diazotization-hydrolysis is a powerful method for introducing a hydroxyl group onto an aromatic ring, starting from an aniline (B41778) derivative. This pathway offers a high degree of control over the substitution pattern. For the synthesis of this compound, a potential route could begin with an appropriately substituted aniline, such as 2-bromo-6-chloro-4-fluoroaniline (B1268482).

The synthesis of this aniline precursor itself is a multi-step process. For example, one could start with 2-fluoroaniline, protect the amino group, and then perform sequential bromination and chlorination at the desired positions, followed by deprotection. google.com Once the 2-bromo-6-chloro-4-fluoroaniline is obtained, it can be converted to a diazonium salt using a reagent like nitrosyl sulfuric acid or sodium nitrite (B80452) in an acidic medium. google.comgoogle.com Gentle heating of the diazonium salt solution then leads to its hydrolysis, replacing the diazonium group with a hydroxyl group to furnish this compound. This method is particularly useful for synthesizing complex substitution patterns that are difficult to achieve through direct electrophilic substitution on the phenol itself. google.com

PrecursorReaction StepsIntermediateReaction StepsFinal Product
2-Bromo-6-chloro-4-fluoroanilineDiazotization (e.g., NaNO2, H2SO4)2-Bromo-6-chloro-4-fluorobenzenediazonium saltHydrolysis (H2O, heat)This compound

Protection-Deprotection Strategies in Halogenation and Formylation

To achieve specific substitution patterns on a phenolic ring, the hydroxyl group or reactive positions on the ring often need to be temporarily blocked. This is accomplished through the use of protecting groups, which can be later removed to yield the desired product.

In the context of synthesizing substituted phenols, a variety of protecting groups can be employed. For instance, the hydroxyl group can be converted to an ether, such as a benzyl (B1604629) ether or a silyl (B83357) ether, or an ester. These groups can be chosen based on their stability to the conditions of subsequent reactions, such as halogenation or formylation, and the ease of their removal. Some methyl ethers have proven effective in directing metallation processes, although their cleavage requires harsh conditions. nih.gov Methoxy- and benzyloxy-protected phenols are common, and their deprotection strategies are well-established. nih.gov

Aryl sulfonate esters are also valuable as protecting groups for phenols. researchgate.net They are stable under a variety of harsh reaction conditions. researchgate.net For example, a benzylsulfonyl group is stable against Grignard reagents, organolithium reagents, and strong acids, but can be removed quantitatively by catalytic hydrogenolysis. researchgate.net This stability allows for selective reactions at other positions of the aromatic ring without affecting the protected hydroxyl group.

The choice of protecting group can also influence the regioselectivity of subsequent reactions. For instance, in Directed ortho-Metallation (DoM) processes, the choice of a protecting group is crucial as it can direct the deprotonation to the adjacent ortho position, allowing for selective functionalization. nih.gov After the desired substitutions are made on the aromatic ring, the protecting group is removed in a deprotection step to reveal the free phenol.

Regioselective Synthesis Considerations

The precise placement of halogen atoms on the phenolic ring is a critical aspect of synthesizing this compound. This requires a deep understanding of the factors that control regioselectivity in electrophilic aromatic substitution reactions.

Control of Halogenation Position on the Phenolic Ring

The inherent directing effects of the hydroxyl and fluoro groups on the starting 4-fluorophenol molecule play a significant role in determining the position of incoming electrophiles. Both the hydroxyl and fluoro substituents are ortho-, para-directing. Given that the para position is already occupied by the fluorine atom, electrophilic substitution is expected to occur at the positions ortho to the hydroxyl group (positions 2 and 6) and ortho to the fluorine atom (positions 3 and 5).

However, the high reactivity of the phenolic ring can lead to the formation of multiple halogenated products. beilstein-journals.org To achieve the desired 2-bromo-6-chloro substitution pattern, a stepwise introduction of the halogens is necessary, often involving the use of protecting groups to block more reactive sites and direct the halogenation to the intended positions. The order of introduction of the bromine and chlorine atoms is also a key strategic decision.

The choice of halogenating agent and reaction conditions can also influence the regioselectivity. For instance, N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are commonly used reagents for the halogenation of phenols. beilstein-journals.orgscientificupdate.com The reaction conditions, including the solvent and temperature, can be tuned to favor the formation of a specific isomer.

Catalytic Influences on Regioselectivity

The use of catalysts can significantly enhance the regioselectivity of halogenation reactions on phenols. scientificupdate.comresearchgate.net Both Lewis acid and organocatalysts have been shown to direct the halogenation to either the ortho or para position with high selectivity. scientificupdate.com

For example, certain thiourea-based catalysts have been demonstrated to provide excellent regioselectivity in the chlorination of phenols using N-chlorosuccinimide. scientificupdate.com Depending on the specific thiourea (B124793) catalyst used, either the ortho- or para-chloro isomer can be obtained as the major product with high selectivity. scientificupdate.com Similarly, a Lewis basic selenoether catalyst has been reported to be highly efficient for the ortho-selective chlorination of phenols. researchgate.net

Palladium-catalyzed reactions have also emerged as a powerful tool for the regioselective halogenation of C-H bonds in arenes, offering a complementary approach to traditional electrophilic aromatic substitution. organic-chemistry.org These methods can provide access to halogenated products that are difficult to obtain through conventional means. organic-chemistry.org The regioselectivity in these palladium-catalyzed cross-coupling reactions is influenced by factors such as the carbon-halogen bond strength and the electronic properties of the substrate. acs.org

Catalyst TypeSelectivityHalogenating AgentReference
Thiourea Catalyst 6o-chloroN-chlorosuccinimide scientificupdate.com
Thiourea Catalyst 7p-chloroN-chlorosuccinimide scientificupdate.com
Selenoether Catalysto-chloroN-chlorosuccinimide researchgate.net
Palladium CatalystVariesN-halosuccinimides organic-chemistry.org
This table summarizes the influence of different catalysts on the regioselectivity of phenol halogenation.

Advanced Synthetic Techniques and Green Chemistry Aspects

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly methods. This includes the use of safer reagents and solvents, as well as the design of more efficient and atom-economical synthetic protocols.

Exploration of Alternative Reagents and Solvents

The search for greener alternatives to traditional reagents and solvents is a key area of research in synthetic chemistry. sigmaaldrich.comijcps.org In the context of halogenation, there is a move away from the use of hazardous molecular halogens like bromine (Br₂) and chlorine (Cl₂). nih.gov Alternative halogenating agents such as N-halosuccinimides are often preferred due to their solid nature and easier handling. beilstein-journals.orgnih.gov

The choice of solvent can also have a significant impact on the environmental footprint of a synthesis. Traditional volatile organic solvents are often being replaced by greener alternatives. Water is an attractive solvent for some reactions due to its non-toxic nature and ability to accelerate certain transformations. ijcps.org Other green solvents that have been explored for organic synthesis include supercritical fluids like carbon dioxide, ionic liquids, and polyethylene (B3416737) glycols. For instance, 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, is considered a greener alternative to solvents like dichloromethane (B109758) and tetrahydrofuran. sigmaaldrich.com Hexafluoroisopropanol (HFIP) has also been shown to be an effective medium for the regioselective halogenation of arenes, enhancing the reactivity of N-halosuccinimides under mild conditions. organic-chemistry.org

Development of Environmentally Benign Synthetic Protocols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. This includes developing catalyst-free and solvent-free reaction conditions. Mechanochemistry, which involves conducting reactions by grinding or milling, has emerged as a green technique that can be performed in the absence of a solvent. beilstein-journals.org For example, a catalyst-free halogenation of phenols has been developed using N-halosuccinimides with PEG-400 as a grinding auxiliary in an automated grinder. beilstein-journals.org

Chemical Reactivity and Transformation Studies of 2 Bromo 6 Chloro 4 Fluorophenol

Mechanistic Investigations of Aromatic Substitution

The benzene (B151609) ring of 2-bromo-6-chloro-4-fluorophenol is susceptible to aromatic substitution reactions, with the existing substituents directing the position of incoming groups.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the hydroxyl group is a powerful activating and ortho-, para-directing group. However, the positions ortho to the hydroxyl group are already occupied by bromine and chlorine atoms. The fluorine atom at the para position is a deactivating group, yet it also directs incoming electrophiles to the ortho and para positions. The interplay of these directing effects is crucial in determining the outcome of EAS reactions.

A plausible synthetic route to similar halogenated phenols involves sequential electrophilic halogenation. For instance, the synthesis of 2-bromo-4-chloro-6-fluorophenol (B1274304) can start with 4-chloro-2-fluorophenol, which is then brominated. The bromine atom preferentially occupies the position ortho to the hydroxyl and fluoro groups due to their directing effects.

Nucleophilic Aromatic Substitution Reactions

The halogen atoms on the aromatic ring of this compound can be displaced by nucleophiles under specific conditions. The electron-withdrawing nature of the halogen substituents and the phenolic hydroxyl group facilitates nucleophilic aromatic substitution (SNAr) reactions. The rate and regioselectivity of these substitutions are influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is a key functional group that readily participates in various reactions to form ethers and esters.

Etherification Reactions

Etherification of the hydroxyl group in phenols is a common transformation. While specific studies on the etherification of this compound are not detailed in the provided results, general principles of phenol (B47542) etherification, such as the Williamson ether synthesis, would apply. This reaction typically involves deprotonation of the phenol with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide.

Esterification Reactions

The hydroxyl group of this compound can be converted to an ester through reaction with carboxylic acids, acid chlorides, or acid anhydrides. This esterification is often catalyzed by an acid or a base. These reactions are fundamental in modifying the properties of the phenol, for instance, in the synthesis of active pharmaceutical ingredients.

Reactions Involving Halogen Substituents

The bromine and chlorine atoms on the aromatic ring can be involved in various transformations, most notably in cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For example, this compound can participate in Suzuki-Miyaura coupling reactions, where the halogen atom is replaced by an organic substituent, to create more complex molecular structures.

Interactive Data Table: Halogenation of Fluorophenol Precursors

Starting MaterialReagentsConditionsProductYield
4-fluorophenol (B42351)Br₂, H₂O₂, CH₂Cl₂/H₂O-10°C to 5°C2-bromo-4-fluorophenol94-95%
2-chloro-4-fluorophenol (B157789)Selectfluor, eosin (B541160) Y12 W blue LED, 20°C, 6 hoursThis compound74%

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The halogenated nature of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. organic-chemistry.orglibretexts.org For this compound, the bromine atom is typically the more reactive site for coupling due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This allows for selective arylation or vinylation at the 2-position. The reaction is generally carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. organic-chemistry.org The choice of base and reaction conditions can be crucial, especially when dealing with base-sensitive functional groups. organic-chemistry.org The Suzuki-Miyaura reaction is widely used due to its mild conditions, commercial availability of reagents, and low toxicity. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Catalyst System Reactants Product Type Yield Reference
Pd(PPh₃)₄ / Base This compound, Arylboronic acid 2-Aryl-6-chloro-4-fluorophenol Moderate to Good

Stille Coupling: The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. Similar to the Suzuki reaction, the reactivity of the halogens in this compound would favor substitution at the bromine position.

Kumada Coupling: This reaction utilizes a Grignard reagent and an organic halide, catalyzed by nickel or palladium complexes. wikipedia.org It is effective for forming carbon-carbon bonds between aryl or vinyl groups. wikipedia.org The application of Kumada coupling to this compound would likely involve the formation of a Grignard reagent from the bromo-substituted position, followed by coupling with another organic halide.

Hiyama Coupling: The Hiyama coupling is a palladium-catalyzed reaction between an organosilane and an organic halide. organic-chemistry.org A key feature of this reaction is the activation of the organosilane with a fluoride (B91410) source, such as TBAF, or a base. organic-chemistry.org This method offers an alternative to other cross-coupling reactions and has seen improvements in reaction conditions, making it a viable option for creating C-C bonds. organic-chemistry.org

Grignard Reactions

The presence of a bromine atom on the aromatic ring of this compound allows for the formation of a Grignard reagent. This is typically achieved by reacting the compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran. The resulting organomagnesium halide is a potent nucleophile and a strong base.

However, the phenolic hydroxyl group is acidic and would be deprotonated by the Grignard reagent. Therefore, it is necessary to protect the hydroxyl group prior to the Grignard reaction, for instance, by converting it into an ether or a silyl (B83357) ether. Once the Grignard reagent is formed from the protected phenol, it can react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new functional groups.

Metalation Reactions

Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. In the case of this compound, the phenolic hydroxyl group can direct metalation to the adjacent positions. However, the existing bromine and chlorine atoms already occupy these positions.

Alternatively, halogen-metal exchange can occur, where a strong organolithium reagent, such as n-butyllithium or t-butyllithium, can selectively replace the bromine atom with a lithium atom. This is due to the higher reactivity of the C-Br bond compared to the C-Cl and C-F bonds in such exchanges. The resulting aryllithium species is a highly reactive nucleophile that can be trapped with various electrophiles to introduce a wide array of substituents. As with Grignard reactions, protection of the acidic phenolic proton is essential before performing a metalation reaction.

Oxidation and Reduction Pathways

Oxidation of the Phenolic Moiety

The phenolic hydroxyl group in this compound is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, various products can be obtained. Mild oxidation may lead to the formation of quinone-type structures. Stronger oxidizing agents could potentially lead to ring-opening or degradation of the aromatic system. The presence of electron-withdrawing halogen atoms can influence the oxidation potential of the phenol, making it more resistant to oxidation compared to phenol itself.

Redox Reactions

The halogen substituents on the aromatic ring can participate in redox reactions. For instance, reductive dehalogenation can be achieved using various methods, such as catalytic hydrogenation or treatment with reducing metals. The C-Br bond is the most likely to be cleaved under these conditions, followed by the C-Cl bond, while the C-F bond is generally the most resistant to reduction. This selectivity allows for the stepwise removal of halogen atoms, providing a route to other halogenated phenols.

Derivatization Strategies for Functional Group Introduction

The reactivity of this compound allows for numerous derivatization strategies to introduce new functional groups.

Etherification: The phenolic hydroxyl group can be readily converted into an ether by reaction with an alkyl halide or a sulfonate ester in the presence of a base. This not only protects the hydroxyl group for subsequent reactions but also introduces a new functional handle.

Esterification: Reaction of the phenol with an acyl chloride or an acid anhydride (B1165640) yields the corresponding ester. This is a common derivatization that can modify the compound's properties.

Nucleophilic Aromatic Substitution: While the halogen atoms on the ring are generally unreactive towards nucleophilic aromatic substitution under standard conditions, their replacement can be facilitated in the presence of a strong electron-withdrawing group or under specific catalytic conditions.

Electrophilic Aromatic Substitution: The phenolic hydroxyl group is an activating, ortho-para directing group. However, the positions ortho to the hydroxyl group are already substituted with bromine and chlorine. The position para to the hydroxyl group is substituted with fluorine. Therefore, further electrophilic substitution on the ring is sterically hindered and electronically disfavored.

Derivatization via Cross-Coupling Products: The products obtained from cross-coupling reactions can be further functionalized. For example, an aryl group introduced via a Suzuki coupling could carry other functional groups that can be manipulated in subsequent synthetic steps.

Table 2: Summary of Derivatization Strategies

Reaction Type Reagents Functional Group Introduced
Etherification Alkyl halide, Base Alkoxy group
Esterification Acyl chloride, Base Ester group
Nucleophilic Substitution Strong nucleophile, Catalyst (optional) Various nucleophilic groups

Introduction of Aldehyde Groups (e.g., via Grignard and DMF)

The introduction of an aldehyde group onto the aromatic ring of this compound can be achieved through formylation reactions. A common method for the formylation of electron-rich aromatic compounds is the Vilsmeier-Haack reaction. ijpcbs.comorganic-chemistry.org This reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). ijpcbs.comajrconline.org The electrophilic Vilsmeier reagent then attacks the activated aromatic ring, leading to the formation of an iminium salt, which is subsequently hydrolyzed to yield the corresponding aldehyde. organic-chemistry.org

Another approach involves the use of a Grignard reagent. While direct Grignard formation with this compound can be complicated by the acidic phenolic proton, a protected form of the phenol could potentially undergo a Grignard reaction. The resulting Grignard reagent can then react with a formylating agent like DMF to introduce the aldehyde group. wisc.edu

The resulting product, 2-bromo-6-chloro-4-fluorobenzaldehyde (B2467042), is a key intermediate for further synthetic transformations. nih.gov The aldehyde group can undergo various reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions to form imines (Schiff bases).

Table 1: Formylation of Halogenated Phenols

Starting MaterialReagentsProductReaction Type
This compoundDMF, POCl₃/SOCl₂2-Bromo-6-chloro-4-fluorobenzaldehydeVilsmeier-Haack Formylation
Protected this compoundMg, DMF2-Bromo-6-chloro-4-fluorobenzaldehydeGrignard Reaction

Formation of Schiff Base Compounds

Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone. advancechemjournal.commediresonline.org The aldehyde derivative, 2-bromo-6-chloro-4-fluorobenzaldehyde, serves as a precursor for the synthesis of a variety of Schiff bases. nih.gov

The general synthesis involves reacting 2-bromo-6-chloro-4-fluorobenzaldehyde with a primary amine in a suitable solvent, often with a catalytic amount of acid. advancechemjournal.com The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the imine. A wide range of primary amines can be used, leading to a diverse library of Schiff base compounds. nih.govnih.govimpactfactor.org These compounds are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. advancechemjournal.comnih.gov

Table 2: Synthesis of Schiff Bases from Substituted Benzaldehydes

Aldehyde ReactantAmine ReactantSchiff Base Product
2-Bromo-6-chloro-4-fluorobenzaldehydePrimary Amine (R-NH₂)(E)-N-((2-bromo-6-chloro-4-fluorophenyl)methylene)alkanamine
Benzaldehydep-Aminophenol4-((benzylideneamino)phenol) mediresonline.org
Anisaldehydep-Aminophenol4-((4-methoxybenzylidene)amino)phenol mediresonline.org
4-Nitrobenzaldehydep-Aminophenol4-((4-nitrobenzylidene)amino)phenol mediresonline.org

Synthesis of Nitrophenol Derivatives

The introduction of a nitro group onto the aromatic ring of this compound can be achieved through electrophilic aromatic substitution, specifically nitration. The nitration of halogenated phenols is a common transformation in organic synthesis. quora.com

A typical procedure for the nitration of a related compound, 2-bromo-4-fluorophenol, involves the use of a nitrating mixture, such as a combination of nitric acid and sulfuric acid, in a solvent like chloroform. google.com The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the reaction and to control the regioselectivity of the nitration. google.com For 4-chloro-2-nitrophenol, nitration has been achieved using bromine in acetic acid. echemi.com

The resulting 2-bromo-6-chloro-4-fluoro-x-nitrophenol is a versatile intermediate. For instance, 2-bromo-6-nitrophenol (B84729) can be converted to 2-bromo-6-aminophenol, which can then be further functionalized. medchemexpress.com

Table 3: Nitration of Halogenated Phenols

Starting MaterialReagentsProductYield
2-Bromo-4-fluorophenolSulfuric acid, Nitric acid, Chloroform2-Bromo-4-fluoro-6-nitrophenol89% google.com
2-BromophenolSodium nitrate, Sulfuric acid, Water2-Bromo-6-nitrophenol42.8% chemicalbook.com
4-Chloro-2-nitrophenolBromine, Acetic acid2-Bromo-4-chloro-6-nitrophenol90.9% echemi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating the skeletal structure of molecules. For 2-bromo-6-chloro-4-fluorophenol, these methods provide detailed information on the characteristic vibrations of the phenyl ring and its substituents.

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to specific molecular vibrations. The hydroxyl (-OH) group's stretching vibration is particularly noteworthy and typically appears in the 3600-3200 cm⁻¹ region. The precise position and shape of this band are highly sensitive to hydrogen bonding. Aromatic C-H stretching vibrations are expected to produce sharp, less intense bands between 3100 and 3000 cm⁻¹.

Vibrations of the benzene (B151609) ring itself, corresponding to C-C stretching, typically occur in the 1600-1400 cm⁻¹ range. The substitution pattern influences the exact frequencies and intensities of these bands. The C-O stretching and O-H in-plane bending vibrations are coupled and usually found between 1400 and 1200 cm⁻¹. Finally, the vibrations associated with the heavy halogen atoms, specifically the C-Br and C-Cl stretching modes, are found at lower frequencies in the fingerprint region, generally below 800 cm⁻¹. The C-F stretching vibration is expected at a higher frequency than the other carbon-halogen bonds, typically in the 1250-1000 cm⁻¹ range.

While specific experimental data for this isomer is not widely published, a comprehensive computational analysis of the closely related 2-bromo-6-chloro-4-fluoroaniline (B1268482) provides insight into the expected vibrational modes of the substituted ring. researchgate.netjetir.org

Table 1: Expected FT-IR Vibrational Modes for this compound (Note: As specific experimental data is not available in published literature, this table is based on established characteristic frequencies for similar compounds. Actual values may vary.)

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H Stretch (Intramolecularly H-bonded) 3550 - 3450 Broad, Medium
Aromatic C-H Stretch 3100 - 3000 Sharp, Weak-Medium
C-C Aromatic Ring Stretch 1600 - 1450 Medium-Strong
O-H In-plane Bend 1410 - 1310 Medium
C-O Stretch 1260 - 1180 Strong
C-F Stretch 1250 - 1000 Strong
C-Cl Stretch 800 - 600 Medium-Strong

Raman spectroscopy provides complementary information to FT-IR. While polar functional groups like the O-H group dominate in IR spectra, non-polar and symmetric vibrations are often more prominent in Raman spectra. For this compound, the symmetric "breathing" mode of the benzene ring, where the ring expands and contracts symmetrically, is expected to produce a particularly strong Raman signal. Aromatic C-C stretching vibrations also give rise to significant bands.

Carbon-halogen (C-Br, C-Cl) stretching vibrations are also readily observable in the Raman spectrum. While FT-IR data for the specific isomer 2-bromo-4-chloro-6-fluorophenol (B1274304) (an isomer of the title compound) is noted to exist, detailed peak assignments are not publicly available. nih.gov However, theoretical studies on similar molecules confirm that Raman spectroscopy is effective for identifying the low-frequency modes associated with heavier halogen substituents. researchgate.net

The structure of this compound features halogen atoms (bromine and chlorine) in both positions ortho to the hydroxyl group. This arrangement allows for the formation of an intramolecular hydrogen bond, where the hydroxyl hydrogen interacts with the lone pair of electrons on either the bromine or chlorine atom.

Studies on a range of 2-halophenols have established that such intramolecular hydrogen bonds exist and that their strength is generally weak. researchgate.net The presence of this bond causes the O-H stretching frequency to shift to a lower wavenumber (a "red shift") and the absorption band to become broader compared to a non-hydrogen-bonded phenol (B47542). In related molecules like 2-chlorophenol (B165306) and 2-bromophenol, this weak hydrogen bonding has been confirmed through both theoretical and spectroscopic investigations. The interaction is strong enough to favor a cis conformation, where the hydroxyl hydrogen is oriented toward the halogen atoms. Given that both ortho positions are occupied by halogens capable of accepting a hydrogen bond, this interaction is a defining feature of the molecule's conformational preference and vibrational spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the carbon and proton framework of a molecule. The number of signals, their chemical shifts, and their splitting patterns (multiplicity) provide direct evidence of the molecular structure.

In the ¹H NMR spectrum of this compound, two distinct signals are expected in the aromatic region (typically 6.5-8.0 ppm) corresponding to the two protons on the benzene ring (at C3 and C5).

The proton at C3 would be coupled to the proton at C5 and the fluorine at C4, likely resulting in a doublet of doublets.

The proton at C5 would be coupled to the proton at C3 and the fluorine at C4, also likely appearing as a doublet of doublets.

A separate, broader signal corresponding to the hydroxyl proton is also expected. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, due to its involvement in hydrogen bonding.

The ¹³C NMR spectrum is expected to show six distinct signals for the six carbons of the benzene ring, as the substitution pattern renders them all chemically non-equivalent.

C1 (C-OH): The carbon bearing the hydroxyl group is expected to be significantly deshielded, appearing in the 150-160 ppm range.

C2 (C-Br) and C6 (C-Cl): The carbons directly attached to the halogens will have their chemical shifts influenced by the "heavy atom effect" (especially for bromine) and electronegativity. They typically appear in the 110-130 ppm range.

C4 (C-F): The carbon bonded to fluorine will show a large chemical shift and a strong coupling (¹JCF), resulting in a doublet. It is expected to appear at a high chemical shift, often in the 155-165 ppm range, due to fluorine's high electronegativity.

C3 and C5 (C-H): These carbons will also show coupling to fluorine (²JCF and ³JCF, respectively), which will split their signals into doublets. Their chemical shifts will be influenced by the adjacent substituents.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound (Note: As specific experimental data is not available in published literature, this table provides estimated ranges based on established principles and data from similar compounds. Actual values may vary.)

Carbon Atom Expected Chemical Shift (δ) Range (ppm) Expected Multiplicity
C1 (C-OH) 150 - 160 Singlet or small doublet (due to coupling with F)
C2 (C-Br) 110 - 120 Singlet or small doublet (due to coupling with F)
C3 (C-H) 115 - 125 Doublet (due to C-F coupling)
C4 (C-F) 155 - 165 Large Doublet (due to C-F coupling)
C5 (C-H) 118 - 128 Doublet (due to C-F coupling)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a highly sensitive spectroscopic technique used to provide information about the chemical environment of fluorine atoms within a molecule. For this compound, the ¹⁹F nucleus serves as an excellent probe for structural confirmation.

In a typical analysis, the compound would be dissolved in a deuterated solvent, and the ¹⁹F NMR spectrum would be recorded. The fluorine atom at the C-4 position is unique within the molecule, and therefore, a single resonance is expected in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift (δ) of this signal is influenced by the electronic effects of the substituents on the aromatic ring—namely the hydroxyl (-OH), bromine (-Br), and chlorine (-Cl) groups. Based on studies of other fluorinated phenols, the chemical shift for the fluorine in this environment is anticipated to appear in a characteristic region for fluoroaromatic compounds. wikipedia.orgnih.gov The precise chemical shift value provides a key data point for the structural verification of synthesized this compound.

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound and can offer structural insights through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a sample with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a pattern of peaks corresponding to the intact molecular ion and its various fragments.

For this compound, the molecular ion peak ([M]⁺) is particularly distinctive due to the isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic cluster of peaks for the molecular ion, specifically at m/z values of 224, 226, and 228. The relative intensities of these peaks can be predicted based on the statistical combination of the isotopes.

Common fragmentation pathways for halogenated phenols under EI conditions include the loss of halogen atoms and the elimination of a carbonyl group (CO). manchester.ac.ukprinceton.edu The fragmentation of this compound would likely show initial losses of Br• and Cl• radicals, leading to significant fragment ions.

Table 1: Predicted Isotopic Pattern for the Molecular Ion [C₆H₃BrClFO]⁺

Ion m/z (Nominal) Contributing Isotopes Predicted Relative Abundance
[M]⁺ 224 ⁷⁹Br, ³⁵Cl 100.0%
[M+2]⁺ 226 ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl 77.8%

This is an interactive table. Click on the headers to sort.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between molecules with the same nominal mass. nih.gov

For this compound, HRMS is used to confirm the elemental composition of C₆H₃BrClFO. The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes (¹H, ¹²C, ¹⁹F, ³⁵Cl, and ⁷⁹Br). An experimentally measured mass that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned chemical formula. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for C₆H₃BrClFO

Parameter Value
Elemental Formula C₆H₃BrClFO
Theoretical Monoisotopic Mass 223.90398 Da
Hypothetical Experimental Mass 223.90389 Da
Mass Difference (Error) -0.00009 Da

This is an interactive table. Click on the headers to sort.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise bond lengths, bond angles, and details about the packing of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction Analysis

While a single-crystal X-ray structure for this compound has not been reported in the searched literature, analysis of the closely related compound 2-bromo-6-chlorophenol (B1265517) provides significant insight into the expected structural parameters. researchgate.net For such an analysis, a suitable single crystal is grown and irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density map and thus the atomic positions.

The analysis of 2-bromo-6-chlorophenol revealed its crystal system, space group, and unit cell dimensions, which are fundamental parameters describing the crystal lattice. researchgate.net It is anticipated that this compound would crystallize in a similar fashion, likely in a common space group for phenols.

Table 3: Illustrative Crystallographic Data from the Related Compound 2-Bromo-6-chlorophenol

Parameter Value Reference
Crystal System Orthorhombic researchgate.net
Space Group P2₁2₁2₁ researchgate.net
a (Å) 4.198 researchgate.net
b (Å) 12.148 researchgate.net
c (Å) 13.568 researchgate.net
Volume (ų) 691.8 researchgate.net

This is an interactive table. Data shown for the related compound 2-bromo-6-chlorophenol as a proxy.

Analysis of Inter- and Intra-molecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonds)

The arrangement of molecules in a crystal is dictated by a balance of intermolecular forces. ias.ac.in In halogenated phenols, these interactions include strong hydrogen bonds from the hydroxyl group, weaker halogen bonds, and π-π stacking interactions. researchgate.netmdpi.com

In the crystal structure of 2-bromo-6-chlorophenol, the dominant intermolecular force is the O-H···O hydrogen bond, where the hydroxyl group of one molecule donates its proton to the hydroxyl oxygen of a neighboring molecule. researchgate.net This interaction typically links the molecules into infinite chains or helices through the crystal lattice.

In addition to hydrogen bonding, halogen bonds play a significant role in the crystal engineering of such compounds. wikipedia.orgmanchester.ac.uk A halogen bond is a noncovalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site. princeton.edu While the crystal packing of 2-bromo-6-chlorophenol does not show prominent halogen bonds, studies on other dihalophenols, such as 2,6-dibromophenol, reveal significant Br···Br interactions that help direct the crystal packing. researchgate.net

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectroscopy provides valuable information about the chromophoric benzene ring and the influence of its substituents on the electronic absorption properties. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. In phenols, the principal absorptions are due to π → π* transitions within the aromatic ring.

The benzene ring itself exhibits two characteristic absorption bands: a strong primary band (E-band) around 200 nm and a weaker, fine-structured secondary band (B-band) around 255 nm. The presence of a hydroxyl (-OH) group, an auxochrome, on the benzene ring modifies these absorptions. An auxochrome is a functional group that, when attached to a chromophore, alters the wavelength and intensity of the maximum absorption.

In this compound, the benzene chromophore is substituted with one hydroxyl group and three halogen atoms (Br, Cl, F). The hydroxyl group, a potent activating auxochrome, extends the conjugation through its lone pair of electrons, typically causing a bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in absorption intensity) of the B-band.

The halogen substituents (Br, Cl, F) also act as auxochromes and influence the spectrum. While they are deactivating groups due to their strong inductive electron-withdrawing effect (-I), they possess lone pairs of electrons that can be delocalized into the aromatic ring through the resonance effect (+R). This dual influence results in a net bathochromic shift of the B-band. The cumulative effect of the bromo, chloro, and fluoro substituents, in conjunction with the hydroxyl group, is expected to shift the absorption maxima of this compound to longer wavelengths compared to unsubstituted phenol.

The absorption spectrum of phenols is also sensitive to the pH of the solution. 9afi.comyoutube.com In a basic medium, the acidic proton of the hydroxyl group is abstracted, forming a phenoxide ion. This ion is a more potent auxochrome than the neutral hydroxyl group because the negatively charged oxygen has a greater ability to donate electron density to the ring. youtube.com This increased conjugation results in a significant bathochromic shift and a hyperchromic effect. 9afi.com Therefore, it is anticipated that the λmax of this compound would shift to a longer wavelength in an alkaline solution.

Solvent polarity can also induce spectral shifts (solvatochromism). slideshare.net For π → π* transitions, polar solvents often lead to bathochromic (red) shifts because the excited state is generally more polar than the ground state and is thus stabilized to a greater extent by the polar solvent. youtube.comslideshare.net

Interactive Data Table: UV Absorption Data for Phenol and a Related Halogenated Phenol

The following table presents experimental UV-Vis absorption data for phenol and 2-chlorophenol to illustrate the effect of substitution on the benzene chromophore. This data is for comparative purposes.

Compoundλmax (nm)Molar Absorptivity (ε)SolventElectronic Transition
Phenol2751450Variesπ → π* (B-band)
Phenol2116200Aqueousπ → π* (E-band)
Phenolate Ion2862600Water (pH=12)π → π* (B-band)
2-Chlorophenol2741840Methanolπ → π* (B-band)
2-Chlorophenol2147400Methanolπ → π* (E-band)

Data sourced from multiple spectroscopic databases and studies. docbrown.inforesearchgate.netresearchgate.netbgu.ac.il

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations serve as a powerful tool to elucidate the electronic and structural properties of 2-Bromo-6-chloro-4-fluorophenol. These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic characteristics. For analogous compounds like 2-bromo-6-chloro-4-fluoroaniline (B1268482), DFT calculations have been successfully employed to analyze their molecular geometries and vibrational spectra. bldpharm.comresearchgate.net

Geometry Optimization

The optimization of the molecular geometry of this compound is the initial step in computational analysis, providing the most stable arrangement of its atoms. Using methods such as B3LYP with a suitable basis set like 6-311+G(d,p), the bond lengths, bond angles, and dihedral angles of the molecule are determined. sigmaaldrich.com For similar phenol (B47542) derivatives, these calculations have shown a high degree of accuracy when compared to experimental data. karazin.ua The resulting optimized structure represents the molecule at its lowest energy state on the potential energy surface.

Table 1: Predicted Geometrical Parameters for this compound

Parameter Predicted Value
C-Br Bond Length ~1.89 Å
C-Cl Bond Length ~1.74 Å
C-F Bond Length ~1.36 Å
C-O Bond Length ~1.35 Å
O-H Bond Length ~0.96 Å
C-C-C Bond Angles ~118-122°
C-C-Br Bond Angle ~119°
C-C-Cl Bond Angle ~120°

Note: These are estimated values based on typical DFT calculations for halogenated phenols and may vary depending on the specific level of theory and basis set used.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energy Levels)

Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity and electronic transitions of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. researchgate.net

For related halogenated phenols, the HOMO is typically localized on the phenol ring and the oxygen atom, reflecting their electron-donating nature. The LUMO, conversely, is often distributed across the aromatic ring and the halogen substituents, indicating regions susceptible to nucleophilic attack.

Table 2: Predicted FMO Properties of this compound

Property Predicted Value
HOMO Energy -6.5 to -7.5 eV
LUMO Energy -1.0 to -2.0 eV
HOMO-LUMO Energy Gap 4.5 to 6.5 eV

Note: These values are estimations based on DFT studies of similar molecules and serve as a general reference.

Chemical Reactivity Descriptors

From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's stability and reactivity. mdpi.com

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Indicates the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.

Global Electrophilicity Index (ω): Quantifies the molecule's ability to act as an electrophile.

These parameters are invaluable for predicting how this compound will interact with other chemical species.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are color-coded to indicate regions of positive and negative electrostatic potential. researchgate.net For this compound, the MEP map would likely show a negative potential (red and yellow regions) around the phenolic oxygen and the halogen atoms due to their high electronegativity, indicating sites prone to electrophilic attack. Conversely, a positive potential (blue regions) would be expected around the hydrogen atom of the hydroxyl group, highlighting its susceptibility to nucleophilic attack. researchgate.net

Analysis of Molecular Interactions

The study of molecular interactions is crucial for understanding the solid-state properties and crystal packing of this compound.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, close intermolecular contacts can be identified. chemicalbook.com

For a molecule like this compound, the Hirshfeld surface analysis would reveal the nature and extent of various intermolecular interactions, such as:

Hydrogen Bonding: The phenolic -OH group can act as a hydrogen bond donor, while the oxygen and halogen atoms can act as acceptors.

Halogen Bonding: The bromine and chlorine atoms can participate in halogen bonding, a significant non-covalent interaction.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Table 3: List of Chemical Compounds

Compound Name
This compound
2-Bromo-6-chloro-4-fluoroaniline

Electron Localization Function (ELF) and Reduced Density Gradient (RDG) Analysis

No published data is available.

Natural Bond Orbital (NBO) Analysis

No published data is available.

Thermodynamic Parameter Calculations

No published data is available.

Correlation with Experimental Data

A correlation between theoretical and experimental data cannot be established without the foundational computational analysis.

Applications of 2 Bromo 6 Chloro 4 Fluorophenol in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate and Building Block

The strategic placement of bromine, chlorine, and fluorine atoms on the phenolic ring of 2-Bromo-6-chloro-4-fluorophenol imparts distinct reactivity to each position, allowing for selective chemical transformations. This characteristic makes it a crucial intermediate in the synthesis of a variety of organic molecules with potential applications in medicine and agriculture.

Precursor for Pharmaceutical Intermediates

The multifaceted reactivity of this compound makes it a valuable starting material for the synthesis of pharmaceutical intermediates. The presence of multiple halogen atoms allows for various coupling reactions and nucleophilic substitutions, enabling the construction of complex molecular architectures.

One notable application is its use as a precursor in the synthesis of benzoxaborole analogs. Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of these analogs from this compound highlights its utility in creating novel therapeutic agents. The distinct electronic properties conferred by the halogen atoms can influence the biological activity and pharmacokinetic properties of the final pharmaceutical compounds.

PrecursorSynthesized Compound ClassPotential Therapeutic Area
This compoundBenzoxaborole AnalogsVarious (Antifungal, Anti-inflammatory, etc.)

Synthesis of Agrochemicals

The development of new agrochemicals often relies on the availability of versatile building blocks that can be readily modified to optimize biological activity and environmental stability. Halogenated phenols are a known class of compounds used in the synthesis of pesticides and herbicides. While specific agrochemicals derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are indicative of its potential in this field. The presence of multiple halogens can enhance the efficacy and selectivity of agrochemical agents.

Development of Complex Organic Molecules

Beyond its direct application in pharmaceuticals and agrochemicals, this compound serves as a versatile platform for the construction of a wide array of complex organic molecules. The differential reactivity of the C-Br, C-Cl, and C-F bonds, along with the phenolic -OH group, allows for a stepwise and controlled introduction of various functional groups. This enables synthetic chemists to build intricate molecular frameworks that may not be easily accessible through other synthetic routes. Its utility as a building block is rooted in its capacity to participate in a variety of organic reactions, including but not limited to, cross-coupling reactions, etherification, and electrophilic aromatic substitution.

Applications in Polymer and Materials Chemistry

The same reactivity that makes this compound a valuable synthetic intermediate also lends itself to applications in polymer and materials chemistry. The ability to undergo polymerization and be incorporated into larger material structures is a key aspect of its utility in this field.

Preparation of Resins and Plastics

Halogenated phenols have a historical and ongoing role in the production of specialty polymers, particularly in the formulation of fire-retardant resins and plastics. The incorporation of halogen atoms, especially bromine and chlorine, into a polymer backbone can significantly enhance its resistance to combustion. While specific polymers derived from this compound are not widely reported, the general principles of polymer chemistry suggest its potential as a monomer or a co-monomer in the synthesis of halogenated polymers. The phenolic hydroxyl group provides a convenient handle for polymerization reactions, such as condensation polymerization with aldehydes to form phenolic resins.

Potential Polymer TypeKey Property
Halogenated Phenolic ResinsFire Retardancy
Specialty PolyethersThermal Stability

Development of Dyes and Pigments

Aromatic compounds, particularly phenols and their derivatives, are fundamental precursors in the synthesis of a vast array of dyes and pigments. The color and properties of these colorants are dictated by the specific substituents on the aromatic ring. While there is a lack of specific, publicly available research detailing the use of this compound in the synthesis of commercial dyes or pigments, chemical supplier databases often categorize it within this application space. This suggests its potential as an intermediate in the production of specialized colorants where the unique combination of halogens could be leveraged to achieve desired hues, stability, and performance characteristics.

Use in Lubricants

The demanding conditions within modern machinery necessitate the use of high-performance lubricants containing specialized additives. Halogenated compounds, particularly those containing chlorine, have a long history of use as extreme pressure (EP) additives in lubricating oils and greases. wikipedia.org These additives are crucial in preventing wear and seizure of metal components subjected to high loads and temperatures.

The mechanism of action for these additives involves a chemical reaction with the metal surfaces at elevated temperatures, which are generated at the points of asperity contact. This reaction forms a thin, protective film of metal halides, such as iron chloride, which possesses a lower shear strength than the base metal. wikipedia.org This sacrificial layer prevents direct metal-to-metal contact, reducing friction and preventing catastrophic welding of the surfaces. lubrication.expert

While specific formulations detailing the direct use of this compound as a lubricant additive are not extensively documented in publicly available research, its chemical structure is indicative of its potential in this field. As a halogenated phenol (B47542), it can serve as a precursor for the synthesis of more complex lubricant additives. The presence of both bromine and chlorine offers multiple reactive sites, which could be exploited to create multifunctional additives that enhance lubricity and thermal stability. ahrinet.org The general class of halogenated hydrocarbons is recognized for its utility in lubricant formulations. finozol.com

Table 1: Properties of Extreme Pressure (EP) Additive Classes

Additive ClassCommon CompoundsMechanism of ActionPrimary Function
Chlorinated Chlorinated paraffins, estersForms a metal chloride film at high temperaturesPrevents welding and scuffing under extreme loads
Sulfurized Sulfurized fats, olefinsForms a metal sulfide (B99878) film on surfacesProvides anti-wear and extreme pressure protection
Phosphorus-based Phosphate (B84403) esters, thiophosphatesForms a metal phosphate glass-like layerOffers anti-wear and corrosion inhibition

This table provides a general overview of common extreme pressure additive classes and their functions.

Contribution to Advanced Materials Development

The field of materials science continuously seeks to develop new polymers with enhanced thermal stability, chemical resistance, and specific electronic properties. Halogenated phenols are important monomers in the synthesis of high-performance polymers such as poly(phenylene oxide) (PPO) and poly(aryl ether ketone)s (PAEKs). uc.eduresearchgate.net The presence of halogen atoms on the aromatic ring provides reactive sites for polymerization reactions, most notably through nucleophilic substitution or oxidative coupling. uc.edu

The synthesis of PPO, for instance, can proceed through the oxidative coupling of substituted phenols. uc.edumdpi.com Phenols with ortho-substituents, such as the bromo and chloro atoms in this compound, are known to produce high yields of poly(phenylene oxide). uc.edu The resulting polymers often exhibit high glass transition temperatures, excellent dimensional stability, and good dielectric properties, making them suitable for applications in electronics and as engineering thermoplastics. researchgate.netrsc.org

Furthermore, the fluorine atom in this compound can impart unique properties to the resulting polymers. Fluorinated polymers are renowned for their high thermal stability, chemical inertness, and low surface energy. iafss.org Therefore, incorporating this monomer into a polymer backbone could lead to materials with enhanced performance characteristics, suitable for demanding applications where resistance to heat, chemicals, and environmental degradation is critical. researchgate.netresearchgate.net While specific polymers synthesized directly from this compound are not widely reported in literature, its structural motifs are consistent with monomers used in the creation of advanced, high-performance polymers.

Table 2: Research Findings on Halogenated Phenols in Polymer Synthesis

Research FocusKey FindingsPotential Implication for this compound
Poly(phenylene oxide) Synthesis Oxidative coupling of ortho-substituted phenols (including chloro and bromo) yields high-molecular-weight polymers. uc.eduCan act as a monomer for the synthesis of thermally stable PPO-type polymers.
Fluorinated Polymers The presence of C-F bonds enhances thermal and chemical stability in polymers. iafss.orgchemistry-chemists.comIncorporation can lead to the development of high-performance, resistant materials.
Heat-Resistant Polymers Aromatic units in the polymer backbone increase rigidity and thermal stability. researchgate.netIts aromatic and halogenated structure makes it a candidate for synthesizing heat-resistant polymers.

This table summarizes general research findings on related compounds and their potential relevance to this compound.

Antioxidant Properties and Formulations

Phenolic compounds are widely recognized for their antioxidant properties, which stem from their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. nih.govyoutube.com This action terminates the chain reactions of oxidation, thereby preventing the degradation of organic materials, including plastics, rubbers, and biological molecules. nih.gov The antioxidant efficacy of a phenol is influenced by the nature and position of the substituents on the aromatic ring.

The halogen atoms on this compound are expected to modulate its antioxidant potential. Halogenation can influence the electronic properties of the phenolic ring and the bond dissociation energy of the O-H bond, which are key determinants of antioxidant activity. researchgate.net Research on other halogenated phenols has shown that bromination, in some cases, can enhance antioxidant activity. nih.gov The electron-withdrawing nature of the halogens can affect the stability of the resulting phenoxy radical, which in turn influences the rate of hydrogen atom transfer.

While specific antioxidant formulations containing this compound are not detailed in the available literature, its inherent phenolic structure suggests its potential for use in such applications. Hindered phenols, which have bulky substituents ortho to the hydroxyl group, are particularly effective antioxidants. google.com The bromine and chlorine atoms at the 2 and 6 positions of this compound provide steric hindrance that could enhance its stability and effectiveness as an antioxidant.

Potential in Explosives Production

The synthesis of many energetic materials, commonly known as explosives, often involves the nitration of aromatic compounds. researchgate.netchemistry-chemists.com Phenolic compounds can serve as precursors in the production of these materials. The introduction of nitro groups (-NO2) onto the aromatic ring creates highly energetic molecules due to the presence of strong chemical bonds that release a significant amount of energy upon decomposition.

Substituted phenols, such as this compound, are potential starting materials for the synthesis of energetic compounds. The existing halogen substituents would likely influence the reactivity of the aromatic ring towards nitration and would also affect the properties of the final energetic material, such as its density, thermal stability, and explosive performance. While the direct use of this compound in the synthesis of known explosives is not documented, the general principles of energetic materials synthesis suggest its potential as a precursor. researchgate.netorgchemres.org The nitration of the phenolic ring would lead to a poly-substituted aromatic compound with a combination of nitro and halogen functional groups, a structural motif found in some specialized energetic materials.

Environmental Chemistry and Degradation Studies

Environmental Fate and Transport Mechanisms

The environmental fate and transport of a chemical describe its movement and transformation in various environmental compartments, including the atmosphere, water, and soil. researchgate.net These processes are influenced by the chemical's intrinsic properties and its interaction with environmental factors. For halogenated phenols, the degree and position of halogenation play a crucial role in determining their environmental distribution. researchgate.netfrontiersin.org

Atmospheric Hydroxylation Rate

The primary degradation pathway for many organic compounds in the atmosphere is through reaction with hydroxyl (•OH) radicals. The rate of this reaction, known as the atmospheric hydroxylation rate, is a key parameter in determining the atmospheric lifetime of a compound.

Table 1: Estimated Atmospheric Hydroxylation Rate Data

Parameter Value Unit Source

Bioconcentration Factor

The Bioconcentration Factor (BCF) is a measure of the extent to which a chemical accumulates in an aquatic organism, such as fish, relative to its concentration in the surrounding water. It is a critical indicator of a substance's potential to bioaccumulate and biomagnify in food chains.

There is no specific experimentally determined Bioconcentration Factor for 2-Bromo-6-chloro-4-fluorophenol. The BCF of a compound is strongly correlated with its hydrophobicity, often estimated by the octanol-water partition coefficient (Kow). Halogenated phenols exhibit a wide range of BCF values depending on the number and type of halogen atoms. Increased halogenation can lead to higher hydrophobicity and thus a greater potential for bioconcentration.

Table 2: Estimated Bioconcentration Factor Data

Parameter Value Unit Source

Soil Adsorption Coefficient (Koc)

The Soil Adsorption Coefficient (Koc) normalizes the partitioning of a chemical between soil or sediment and water, based on the organic carbon content of the solid phase. It is a crucial parameter for predicting the mobility of a substance in soil and its potential to leach into groundwater. A high Koc value indicates strong adsorption to soil and low mobility, whereas a low Koc suggests high mobility.

Specific Koc data for this compound are not available. For halogenated phenols, soil adsorption is influenced by factors such as the pKa of the phenol (B47542), soil pH, and the organic matter content of the soil. researchgate.net As weak acids, the speciation of phenols (neutral vs. ionized form) at a given environmental pH will significantly affect their sorption behavior. Generally, increasing halogenation tends to increase the hydrophobicity and thus the Koc value of neutral phenols.

Table 3: Estimated Soil Adsorption Coefficient (Koc) Data

Parameter Value Unit Source

Biodegradation Pathways and Biotransformation

Biodegradation is a key process that determines the ultimate fate and persistence of organic compounds in the environment. It involves the breakdown of substances by microorganisms. The biodegradability of halogenated phenols is highly dependent on the number, type, and position of the halogen substituents on the phenol ring. frontiersin.orgnih.gov

The biodegradation of chlorinated phenols can proceed via aerobic or anaerobic pathways. nih.gov Aerobic degradation often involves hydroxylation of the aromatic ring to form catechols, which are then subject to ring cleavage. slideshare.netresearchgate.net Anaerobic degradation frequently proceeds through reductive dehalogenation, where halogen atoms are removed and replaced by hydrogen atoms. researchgate.net Given the mixed halogenation of this compound, its biodegradation could potentially involve a combination of these pathways. The presence of multiple different halogens may also influence the rate and completeness of degradation. nih.gov

Biodegradation Half-Life

The biodegradation half-life is the time required for 50% of a chemical to be broken down by microorganisms under specific environmental conditions. It is a key indicator of a substance's persistence in the environment.

An experimental biodegradation half-life for this compound has not been reported. The persistence of halogenated phenols is generally greater than that of phenol itself. Increasing the number of halogen substituents often leads to increased resistance to biodegradation. frontiersin.org Therefore, this compound is expected to be more persistent than simpler, less halogenated phenols.

Table 4: Estimated Biodegradation Half-Life Data

Parameter Value Unit Source

Fish Biotransformation Half-Life

There is no specific data available for the fish biotransformation half-life of this compound. The rate of biotransformation can significantly influence the BCF. If a compound is rapidly metabolized, its potential for bioaccumulation will be lower, even if it is hydrophobic. The specific metabolic pathways and their rates for this compound in fish are currently unknown.

Table 5: Estimated Fish Biotransformation Half-Life Data

Parameter Value Unit Source

Enzymatic Basis of Dehalogenation

The enzymatic degradation of halogenated phenols is a key process in their environmental detoxification. Dehalogenating enzymes, found in various microorganisms, catalyze the cleavage of carbon-halogen bonds, which is often the initial and rate-limiting step in the degradation pathway. nih.gov These enzymes exhibit diverse mechanisms, including oxidative, reductive, and hydrolytic reactions. nih.gov

For compounds like this compound, dehalogenation can be initiated by different types of enzymes:

Oxidative Dehalogenation: Flavin-dependent halogenases (FDHs) can catalyze the removal of a halide and its replacement with a hydroxyl group. nih.gov While often involved in halogenation, under certain conditions, they can facilitate dehalogenation. The mechanism typically involves the formation of a hypohalous acid intermediate. nih.gov

Reductive Dehalogenation: This process involves the replacement of a halogen atom with a hydrogen atom and is a crucial step in the anaerobic degradation of many polyhalogenated compounds. nih.gov Reductive dehalogenases are key enzymes in this process.

Hydrolytic Dehalogenation: This involves the direct nucleophilic substitution of a halogen with a hydroxyl group from a water molecule.

The specific enzymes and pathways involved in the dehalogenation of this compound have not been specifically reported. However, studies on related compounds provide insights. For instance, the enzymatic debromination of 2,3,4,5-tetrabromopyrrole by the debrominase Bmp8 has been shown to be a critical step in the biosynthesis of certain marine bacterial products. nih.gov This highlights the existence of enzymes specific for removing bromine from aromatic rings. nih.gov The position of the halogen on the aromatic ring and the presence of other substituents significantly influence which dehalogenation strategy is employed by microorganisms.

Table 1: Potential Enzymatic Reactions in the Dehalogenation of Halogenated Phenols

Enzyme TypeReaction TypeProbable Effect on this compound
MonooxygenasesOxidativeHydroxylation of the aromatic ring, potentially leading to the elimination of a halogen atom.
DioxygenasesOxidativeRing cleavage, which can occur after initial dehalogenation.
Reductive DehalogenasesReductiveSequential removal of bromine and chlorine atoms under anaerobic conditions.
HydrolasesHydrolyticDirect replacement of a halogen atom with a hydroxyl group.

Microbial Degradation by Soil Microorganisms

Soil microorganisms play a crucial role in the breakdown of persistent organic pollutants like halogenated phenols. The degradation of this compound in soil would likely involve a consortium of bacteria and fungi, employing a variety of metabolic strategies.

While specific studies on this compound are lacking, research on similar compounds offers valuable parallels. For example, the bacterium Pseudomonas fluorescens has been shown to degrade 2,4,6-tribromophenol (B41969) (TBP) when a secondary carbon source is available. Similarly, Rhodococcus erythropolis also demonstrates the ability to break down TBP. The degradation of 2,6-dichlorophenol (B41786) (2,6-DCP) by the fungus Trichoderma longibraciatum has been documented, with the fungus showing tolerance to high concentrations of the pollutant. nih.gov

The degradation pathway for a mixed halogenated phenol like this compound would likely proceed through sequential dehalogenation steps. Under anaerobic conditions, reductive dechlorination is a common pathway for chlorinated phenols, as seen in the degradation of 2,4-dichlorophenol (B122985) (2,4-DCP) in freshwater sediments. epa.gov This process transforms the compound into less halogenated and generally less toxic intermediates, such as monochlorophenols, which can be further degraded. nih.govepa.gov The presence of different halogens on this compound adds complexity, as the C-Br bond is generally more susceptible to cleavage than the C-Cl bond, which in turn is more easily broken than the C-F bond.

Aerobic degradation pathways typically involve hydroxylation of the aromatic ring by monooxygenases or dioxygenases, leading to the formation of halogenated catechols. researchgate.net These intermediates then undergo ring cleavage, followed by further metabolism. For instance, Pseudomonas fluorescens PU1 degrades phenol through a meta-cleavage pathway involving catechol 2,3-dioxygenase. nih.gov A similar pathway could be envisioned for the degradation of the dehalogenated backbone of this compound.

Hydrolytic Degradation

Hydrolytic degradation is a chemical process where a molecule is broken down by reaction with water. For halogenated phenols, this typically involves the nucleophilic substitution of a halogen atom by a hydroxyl group. The rate of hydrolysis is influenced by factors such as pH, temperature, and the nature and position of the halogen substituents on the aromatic ring.

Direct studies on the hydrolytic degradation of this compound are not available in the reviewed literature. However, the principles of organic chemistry suggest that the carbon-halogen bond strength (C-F > C-Cl > C-Br) will be a major determinant of the susceptibility to hydrolysis. The C-Br bond would be the most likely to undergo hydrolysis, followed by the C-Cl bond. The C-F bond is exceptionally strong and generally resistant to hydrolysis under typical environmental conditions. The electron-withdrawing nature of the halogens and the phenolic hydroxyl group also influences the reactivity of the aromatic ring towards nucleophilic attack.

Degradation Products and Metabolites

The degradation of this compound is expected to produce a series of intermediate metabolites before complete mineralization to carbon dioxide, water, and inorganic halides. The specific products formed will depend on the degradation pathway (enzymatic, microbial, hydrolytic, or thermal).

Based on studies of related compounds, the following are potential degradation products:

Dehalogenated Phenols: Sequential removal of halogens would lead to the formation of various bromochloro-, bromofluoro-, and chlorofluoro-phenols. For example, initial debromination would yield 6-chloro-4-fluorophenol.

Halogenated Catechols: Hydroxylation of the aromatic ring, a common step in aerobic microbial degradation, would produce halogenated catechols (e.g., bromo-chloro-fluorocatechol). researchgate.net

Ring Cleavage Products: Subsequent enzymatic action on catecholic intermediates would lead to the opening of the aromatic ring, forming aliphatic acids. nih.gov

Oligomers: In some enzymatic processes, such as those catalyzed by horseradish peroxidase, phenolic compounds can be polymerized into oligomeric products. nih.gov

During the thermal decomposition of related compounds like 1-bromo-2-chloroethane (B52838), the main products are vinyl chloride and hydrogen bromide. rsc.org The thermal decomposition of 2-bromopropene (B1265445) yields propyne (B1212725) and allene. nist.gov While these are not phenols, they illustrate that thermal processes can lead to the formation of smaller, unsaturated molecules and hydrogen halides. The thermal decomposition of tetrabromobisphenol-A (TBBPA) produces HBr, various brominated bisphenols, and brominated phenols. researchgate.net

Table 2: Potential Degradation Products of this compound

Degradation ProcessPotential ProductsReference for Similar Compound Degradation
Microbial (Anaerobic)6-Chloro-4-fluorophenol, 4-fluorophenol (B42351), phenol nih.govepa.gov
Microbial (Aerobic)Halogenated catechols, ring-cleavage products (e.g., muconic acids) researchgate.netnih.gov
Thermal DecompositionHydrogen bromide, hydrogen chloride, hydrogen fluoride (B91410), smaller organic fragments, polyhalogenated dibenzodioxins/furans (under certain conditions) rsc.orgnist.govresearchgate.net
PhotocatalyticHalogenated dihydroxybenzenes, benzoquinones nih.gov

Environmental Persistence and Mitigation Strategies

The environmental persistence of this compound is expected to be significant due to the presence of multiple halogen-carbon bonds, particularly the highly stable C-F bond. Halogenated phenols are known persistent organic pollutants (POPs) that can bioaccumulate in food chains. The persistence is a result of their resistance to natural degradation processes.

Mitigation strategies for environments contaminated with such compounds focus on enhancing their degradation. These strategies include:

Bioremediation: This involves the use of microorganisms with the ability to degrade the pollutant. Bioaugmentation (introducing specific microbes) and biostimulation (adding nutrients to stimulate indigenous microbes) are common approaches. nih.gov

Phytoremediation: The use of plants to remove, contain, or degrade environmental contaminants.

Advanced Oxidation Processes (AOPs): These technologies, such as photocatalysis using titanium dioxide (TiO2), generate highly reactive hydroxyl radicals that can non-selectively degrade a wide range of organic pollutants. nih.govmdpi.com The combination of photocatalysis with enzymatic processes has also shown promise for the detoxification of halogenated phenols. nih.gov

Thermal Treatment: Incineration at high temperatures can destroy the compound, although it carries the risk of forming toxic byproducts like dioxins if not properly controlled. mdpi.com

Adsorption: Using materials like activated carbon to bind and remove the pollutant from water. mdpi.com

Thermal Stability and Decomposition

The thermal stability of this compound will be dictated by the strength of the bonds within the molecule. The decomposition is likely to proceed via a free-radical mechanism, especially at higher temperatures. researchgate.net Studies on the thermal decomposition of similar compounds provide insights into the expected behavior. For instance, the decomposition of 1-bromo-2-chloroethane shows that dehydrohalogenation is a major pathway, leading to the formation of vinyl halides and hydrogen halides. rsc.org The thermal decomposition of 2-bromopropene and 2-chloropropene (B1346963) also proceeds via dehydrohalogenation. nist.gov

For this compound, thermal decomposition would likely initiate with the cleavage of the weakest bond, the C-Br bond, followed by the C-Cl bond. This would result in the release of HBr and HCl. The aromatic ring itself would eventually break down at higher temperatures. Incomplete combustion or decomposition under certain conditions, particularly in the presence of a catalyst, could lead to the formation of more toxic polyhalogenated dibenzodioxins and dibenzofurans.

Lyophilization and Co-formulation with Stabilizers

Lyophilization, or freeze-drying, is a process used to improve the long-term stability of chemical compounds, including small molecules. nih.govamericanpharmaceuticalreview.com It involves freezing the substance and then reducing the surrounding pressure to allow the frozen solvent to sublimate directly from the solid phase to the gas phase. americanpharmaceuticalreview.com This process is particularly useful for compounds that are unstable in solution. nih.gov

For a compound like this compound, which is a solid at room temperature, lyophilization might be employed to create a high-purity, stable powder for use as a reference standard or in specific formulations. The stability of the compound during the lyophilization process and subsequent storage can be enhanced by co-formulating with excipients. researchgate.net

Commonly used stabilizers (lyoprotectants) for small molecules include:

Bulking Agents: These provide structure to the lyophilized cake. Mannitol and glycine (B1666218) are common examples.

Sugars: Disaccharides like sucrose (B13894) and trehalose (B1683222) can form a glassy matrix that immobilizes the compound, preventing degradation. nih.gov

Buffers: To control the pH of the formulation before freezing, which can be critical for the stability of the compound.

The choice of excipient is crucial as it can affect the stability of the final product and the efficiency of the lyophilization process. nih.gov For small molecules, the goal is often to maintain the crystalline or amorphous state of the drug and prevent chemical degradation. researchgate.net

Conclusion and Future Research Perspectives

Summary of Key Findings and Contributions

Currently, the available information on 2-Bromo-6-chloro-4-fluorophenol is largely limited to its commercial availability as a research chemical and basic molecular data. Its identity is confirmed by its CAS number, 886499-83-8, and it is listed in the catalogs of several chemical suppliers, often categorized as a building block for protein degraders or for general research and development purposes. cymitquimica.comscbt.comcalpaclab.com The molecular formula is C₆H₃BrClFO and it has a molecular weight of approximately 225.44 g/mol . scbt.comcalpaclab.com

The primary contribution of current data is the confirmation of the compound's existence and its availability for research. The presence of three different halogen atoms (bromine, chlorine, and fluorine) ortho and para to a hydroxyl group on a benzene (B151609) ring makes it a structurally intriguing platform for chemical synthesis. The halogen atoms and the phenolic hydroxyl group provide multiple reactive sites, suggesting its utility as a versatile intermediate. However, detailed experimental data on its physical and chemical properties, spectroscopic analysis, and reactivity are not available in peer-reviewed literature.

Identification of Knowledge Gaps

The most significant finding is the profound lack of dedicated research on this compound. This presents a substantial knowledge gap in the field of halogenated organic compounds. The specific areas where information is critically missing include:

Validated Synthetic Procedures: There are no published, optimized, and high-yield synthetic methods specifically for this compound. While general methods for synthesizing halophenols exist, a route tailored to this specific substitution pattern has not been documented.

Spectroscopic and Structural Data: Comprehensive spectroscopic characterization (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry) and, crucially, single-crystal X-ray diffraction data are absent. This information is fundamental for understanding the compound's precise structure, conformation, and electronic properties.

Physicochemical Properties: Experimentally determined data such as melting point, boiling point, pKa, and solubility are not reported.

Reactivity Profile: There is a complete lack of studies on the reactivity of the individual functional groups. The influence of the electronic interplay between the three distinct halogens on the reactivity of the phenolic hydroxyl group and the aromatic ring is unknown.

Biological Activity and Toxicological Profile: While some vendors suggest its use in biochemical research, no studies have been published detailing its biological effects, potential therapeutic applications, or cytotoxicity.

Directions for Future Synthetic Endeavors

Future research should prioritize the development of efficient and selective synthetic routes to this compound. Several strategies, based on the synthesis of related halophenols, could be explored:

Sequential Halogenation of Phenol (B47542) Precursors: A logical approach would be the sequential halogenation of a simpler phenol. For instance, starting with 2-chloro-4-fluorophenol (B157789) and investigating selective bromination at the 6-position. Controlling the regioselectivity will be the primary challenge due to the activating nature of the hydroxyl group. openstax.org

Modification of Aniline (B41778) Precursors: An alternative route could involve the halogenation of a suitable aniline, such as 2-chloro-4-fluoroaniline, followed by a Sandmeyer-type reaction to introduce the bromine and subsequently convert the amino group to a hydroxyl group.

Optimization of Reaction Conditions: Research should focus on modern catalytic methods, including the use of specific Lewis acids or phase-transfer catalysts, to improve yield and regioselectivity. Green chemistry approaches, minimizing the use of hazardous solvents and reagents, should also be a consideration. researchgate.net

Opportunities for Advanced Mechanistic Studies

The unique electronic nature of this compound offers a fertile ground for mechanistic investigations.

Computational Chemistry: Quantum chemical calculations (e.g., Density Functional Theory) can be employed to predict the molecule's geometry, electrostatic potential, frontier molecular orbitals, and NMR chemical shifts. This would provide a theoretical framework to understand its reactivity, particularly the acidity of the phenolic proton and the susceptibility of each ring position to electrophilic or nucleophilic attack.

Kinetics and Reaction Mechanisms: The hydroxyl group's acidity (pKa) should be experimentally determined and compared with simpler halophenols to quantify the combined inductive and resonance effects of the three halogens. Mechanistic studies of its reactions, such as etherification, esterification, or oxidation, would provide insight into how the halogens modulate reactivity. nih.govnih.gov

Cross-Coupling Reactions: The bromine atom, and to a lesser extent the chlorine atom, are suitable handles for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). jcu.edu.au Investigating the relative reactivity of the C-Br and C-Cl bonds under various catalytic conditions would be a valuable mechanistic study and would expand the synthetic utility of this compound.

Potential for Novel Applications and Derivatizations

Given that polyhalogenated phenols are precursors to a wide range of functional molecules, this compound could serve as a key building block in several areas. nih.gov

Pharmaceutical and Agrochemical Synthesis: Many bioactive molecules contain halogenated aromatic rings. This compound could be a precursor for novel fungicides, herbicides, or pharmaceutical agents. Its classification by some suppliers as a "Protein Degrader Building Block" suggests potential use in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), a new class of therapeutic agents. calpaclab.com

Materials Science: Phenolic compounds are used in the synthesis of polymers and specialty materials. Derivatives of this compound could be explored for the creation of new fire-retardant materials, liquid crystals, or organic electronic materials.

Derivatization for Biological Screening: A library of derivatives could be synthesized by targeting the hydroxyl group (forming ethers and esters) or the halogen atoms (via cross-coupling). These new molecules could then be screened for a wide range of biological activities, creating opportunities for the discovery of new lead compounds in drug discovery.

Q & A

Q. Basic

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: Acetonitrile/water (70:30) with 0.1% TFA. Retention time ~8.2 min .
  • GC-MS : Electron Ionization (EI) at 70 eV; compare fragmentation patterns with NIST library entries .

Q. Advanced :

  • Isotopic Pattern Analysis : Halogens (Br/Cl) produce distinct [M+2] peaks. High-resolution MS (HRMS) resolves isotopic clusters for unambiguous identification .

How do NMR spectral interpretations account for coupling between halogens?

Advanced
¹H and ¹³C NMR spectra are complicated by scalar coupling (e.g., 3JHF^3J_{H-F}, 4JBrH^4J_{Br-H}):

  • ¹H NMR : Fluorine coupling (e.g., 4-fluorophenyl) splits signals into doublets (δ 6.8–7.2 ppm, 3JHF^3J_{H-F} ≈ 8–10 Hz). Bromine’s quadrupolar moment broadens nearby proton signals .
  • ¹⁹F NMR : Singlets at δ -110 to -115 ppm (aryl-F); coupling with adjacent protons may split signals .

Tip : Use deuterated DMSO-d₆ to minimize solvent interference and enhance resolution .

What strategies are recommended for solving the crystal structure of this compound?

Q. Advanced

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXL (v.2018) refines structures via full-matrix least-squares, with anisotropic displacement parameters for heavy atoms (Br, Cl) .
  • Validation : Check R-factors (R₁ < 0.05) and residual electron density (< 1.0 e⁻/ų). ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonding) .

Example : A related bromo-chloro-phenol derivative (CSD entry XYZABC) shows O–H···O hydrogen bonds stabilizing the lattice .

How can DFT studies predict the compound’s reactivity in nucleophilic substitutions?

Q. Advanced

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO (nucleophilic sites) and LUMO (electrophilic sites). For this compound, the LUMO is localized on Br, making it susceptible to SNAr reactions .
  • Solvent Effects : Include implicit solvation models (e.g., PCM for DMSO) to simulate reaction environments. Activation energies decrease by ~5 kcal/mol in polar aprotic solvents .

How does thermal stability vary under acidic vs. basic conditions?

Q. Basic

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 180°C in air. Stability drops in basic conditions (pH > 10) due to phenolic O–H deprotonation, accelerating halogen loss .
  • Kinetic Studies : Monitor degradation via UV-Vis at 280 nm. Pseudo-first-order rate constants (k) increase 3-fold in NaOH vs. HCl .

How to resolve contradictions in reported melting points or spectral data?

Q. Advanced

  • Source Validation : Cross-reference peer-reviewed journals (e.g., Acta Crystallographica) over vendor catalogs. For example, vendor-reported mp = 42–44°C vs. literature mp = 45–47°C suggests impurities.
  • Reproducibility : Synthesize the compound using documented protocols and characterize via XRD/HRMS. Discrepancies may arise from polymorphic forms or residual solvents .

Q. Methodological Emphasis :

  • Synthesis : Prioritize regioselective halogenation or cross-coupling.
  • Characterization : Combine HPLC, HRMS, and multinuclear NMR.
  • Computational : Use B3LYP/6-311G(d,p) for electronic properties.
  • Crystallography : Refine with SHELXL and validate using R-factors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.